molecular formula C6H5BrF3N3 B6213559 4-bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-1,2,3-triazole CAS No. 2742657-83-4

4-bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-1,2,3-triazole

Cat. No.: B6213559
CAS No.: 2742657-83-4
M. Wt: 256
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Description

4-Bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-1,2,3-triazole is a synthetic organic compound characterized by the presence of a bromine atom, a trifluoromethyl group attached to a cyclopropyl ring, and a 1,2,3-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-1,2,3-triazole typically involves the following steps:

    Formation of the Cyclopropyl Ring: The trifluoromethyl group is introduced to a cyclopropane ring through a cyclopropanation reaction. This can be achieved using reagents such as diazomethane and trifluoromethyl iodide under controlled conditions.

    Bromination: The bromine atom is introduced via a bromination reaction, often using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Triazole Ring Formation: The final step involves the formation of the 1,2,3-triazole ring. This can be accomplished through a Huisgen cycloaddition reaction between an azide and an alkyne.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the triazole ring.

    Cycloaddition Reactions: The triazole ring can participate in further cycloaddition reactions, forming more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

    Oxidation Products: Oxidized derivatives of the triazole ring.

    Reduction Products: Reduced forms of the triazole ring, though these are less common.

Scientific Research Applications

4-Bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-1,2,3-triazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic or photonic properties.

    Biological Studies: It can be used as a probe to study biological processes, particularly those involving the triazole ring.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism by which 4-bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-1,2,3-triazole exerts its effects depends on its application:

    Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to the active site and blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites and altering their conformation or signaling pathways.

    Material Properties: In materials science, its electronic properties can influence the behavior of materials in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-[1-(trifluoromethyl)cyclopropyl]benzene: Similar in structure but lacks the triazole ring.

    1-(Trifluoromethyl)cyclopropyl-1H-1,2,3-triazole: Similar but without the bromine atom.

    4-Bromo-1H-1,2,3-triazole: Similar but without the cyclopropyl and trifluoromethyl groups.

Uniqueness

4-Bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-1,2,3-triazole is unique due to the combination of the bromine atom, trifluoromethyl group, cyclopropyl ring, and triazole ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in various fields.

Properties

CAS No.

2742657-83-4

Molecular Formula

C6H5BrF3N3

Molecular Weight

256

Purity

95

Origin of Product

United States

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